molecular formula C19H27N5O4S B2581879 4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide CAS No. 2034352-49-1

4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide

Cat. No. B2581879
CAS RN: 2034352-49-1
M. Wt: 421.52
InChI Key: ALSZMXZQXIIQSP-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally similar to the compound , have been studied for their corrosion inhibition properties. For instance, Kaya et al. (2016) investigated piperidine derivatives' adsorption and corrosion inhibition properties on iron, employing quantum chemical calculations and molecular dynamics simulations. Their research provides insights into the global reactivity parameters and adsorption behaviors of these compounds on various iron surfaces (Kaya et al., 2016).

Drug Development

Compounds with structural similarities to 4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide have been explored in drug development. Bromidge et al. (2001) identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high-affinity and selective 5-HT6 antagonists. These compounds have been evaluated for various pharmacokinetic profiles, demonstrating potential for further pre-clinical evaluation (Bromidge et al., 2001).

Synthesis and Characterization

The synthesis and thermal rearrangement of triazine compounds, including those with methoxy and piperidinyl groups, have been a subject of research. Dovlatyan et al. (2010) explored the thermolysis of such triazines, leading to the formation of various substituted derivatives. This research aids in understanding the chemical behavior and potential applications of these compounds (Dovlatyan et al., 2010).

Antimicrobial Activity

Some novel triazine derivatives, including those containing methoxy and piperidinyl groups, have been synthesized and evaluated for their antimicrobial activity. Desai et al. (2016) synthesized a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)- N -(pyrimidin-2-yl)benzenesulfonamides and found significant antimicrobial activity in some of these compounds (Desai et al., 2016).

properties

IUPAC Name

4-methoxy-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-13-14(2)16(9-8-15(13)27-3)29(25,26)20-12-17-21-18(23-19(22-17)28-4)24-10-6-5-7-11-24/h8-9,20H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSZMXZQXIIQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dimethylbenzenesulfonamide

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